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Compound of Interest

Compound Name: YE120

Cat. No.: B1684258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent agonists of the G protein-coupled

receptor 35 (GPR35), YE120 and pamoic acid. GPR35 is an orphan receptor implicated in a

variety of physiological and pathological processes, including inflammation, pain, and

gastrointestinal functions. Understanding the pharmacological profiles of its agonists is crucial

for advancing research and therapeutic development targeting this receptor.

Performance Comparison: YE120 and Pamoic Acid
Both YE120 and pamoic acid are potent activators of GPR35, yet they exhibit distinct

pharmacological characteristics. The following tables summarize their performance based on

available experimental data. It is important to note that the data presented is compiled from

various studies and may not represent a direct head-to-head comparison under identical

experimental conditions.
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Agonist Assay Type Cell Line Parameter Value Reference

YE120

Dynamic

Mass

Redistribution

(DMR)

HT-29 EC50 ~32 nM [1]

β-Arrestin

Recruitment
U2OS EC50 ~10.2 µM [1]

Pamoic Acid

GPR35

Activation

(General)

- EC50 79 nM [2]

ERK1/2

Phosphorylati

on

U2OS EC50 65 nM [3]

GPR35

Internalizatio

n

- EC50 22 nM [3]

β-Arrestin

Recruitment
U2OS EC50 79 nM [3]

Key Observations:

Potency: Both compounds exhibit nanomolar potency in activating GPR35 signaling. YE120
shows high potency in a label-free Dynamic Mass Redistribution (DMR) assay, which

provides an integrated readout of cellular response.[1] Pamoic acid demonstrates consistent

nanomolar potency across various assays, including general GPR35 activation, ERK1/2

phosphorylation, and receptor internalization.[2][3]

Biased Agonism: A noteworthy difference lies in their activity in β-arrestin recruitment assays.

While pamoic acid potently recruits β-arrestin with an EC50 of 79 nM, YE120 is significantly

less potent in this pathway, with an EC50 in the micromolar range (~10.2 µM).[1][3] This

suggests that YE120 may act as a biased agonist, preferentially activating G protein-

dependent signaling pathways over the β-arrestin pathway.[1]
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GPR35 Signaling Pathways
Activation of GPR35 by agonists like YE120 and pamoic acid initiates a cascade of intracellular

signaling events. GPR35 primarily couples to Gαi/o and Gα12/13 proteins.[4] The Gαi/o

pathway activation leads to the inhibition of adenylyl cyclase and subsequent modulation of

downstream effectors. Both G protein-dependent and β-arrestin-mediated pathways can lead

to the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).[3][5]
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GPR35 Signaling Pathways

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

generalized from multiple sources and may require optimization for specific experimental

conditions.

β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin to the activated GPR35 at the plasma

membrane.
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Methodology:

Cell Culture and Transfection:

HEK293 or U2OS cells are commonly used.

Cells are co-transfected with plasmids encoding for GPR35 fused to a reporter tag (e.g., a

luciferase fragment) and β-arrestin fused to a complementary reporter tag (e.g., a

fluorescent protein or the other luciferase fragment).

Assay Procedure:

Transfected cells are seeded into 96-well or 384-well plates.

After 24-48 hours, the growth medium is replaced with an assay buffer.

A baseline measurement of the reporter signal (e.g., luminescence or fluorescence) is

taken.

Cells are stimulated with varying concentrations of the agonist (YE120 or pamoic acid).

The reporter signal is measured kinetically or at a fixed time point (e.g., 30-60 minutes)

post-stimulation.

Data Analysis:

The change in signal is calculated relative to the baseline or vehicle control.

Dose-response curves are generated by plotting the signal change against the agonist

concentration.

EC50 values are determined using a non-linear regression fit.

ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2 as a downstream marker of GPR35

activation.

Methodology:
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Cell Culture and Serum Starvation:

Cells expressing GPR35 (e.g., U2OS-GPR35) are grown to 80-90% confluency.

Cells are serum-starved for 4-12 hours prior to the experiment to reduce basal ERK

phosphorylation.

Agonist Stimulation:

Cells are treated with different concentrations of YE120 or pamoic acid for a specified time

(typically 5-15 minutes).

Cell Lysis and Protein Quantification:

Cells are lysed, and the total protein concentration of the lysates is determined.

Western Blotting:

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred

to a membrane.

The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-

ERK1/2) and total ERK1/2.

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

Data Analysis:

The band intensities for p-ERK1/2 and total ERK1/2 are quantified.

The ratio of p-ERK1/2 to total ERK1/2 is calculated to normalize for loading differences.

Dose-response curves are plotted, and EC50 values are calculated.

Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures the integrated cellular response to a stimulus by

detecting changes in the local refractive index near the cell surface.
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Methodology:

Cell Seeding:

HT-29 cells, which endogenously express GPR35, are seeded into biosensor-containing

microplates (e.g., 384-well) and cultured overnight.

Assay Procedure:

The cell culture medium is replaced with a serum-free assay buffer, and the plate is

equilibrated in the DMR instrument.

A baseline optical reading is recorded.

Cells are stimulated with various concentrations of YE120 or pamoic acid.

The DMR signal (a change in wavelength) is monitored in real-time.

Data Analysis:

The kinetic DMR response is recorded.

A specific time point or the peak response is used to generate dose-response curves.

EC50 values are determined from the curves.
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General Experimental Workflow
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Conclusion
Both YE120 and pamoic acid are valuable pharmacological tools for studying GPR35. Pamoic

acid appears to be a well-balanced agonist, potently activating both G protein and β-arrestin

pathways. In contrast, YE120 displays a profile suggestive of a G protein-biased agonist, which

could be advantageous for selectively targeting specific downstream signaling cascades. The

choice between these two agonists will depend on the specific research question and the

signaling pathway of interest. Further head-to-head comparative studies are warranted to fully

elucidate their distinct pharmacological profiles.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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